molecular formula C11H15ClN2O B13246827 2-{[1-(3-Chlorophenyl)propyl]amino}acetamide

2-{[1-(3-Chlorophenyl)propyl]amino}acetamide

Cat. No.: B13246827
M. Wt: 226.70 g/mol
InChI Key: QEXZJXGSAKGBJA-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)propyl]amino}acetamide is an organic compound with the molecular formula C11H15ClN2O. It is a derivative of acetamide and contains a chlorophenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chlorophenyl)propyl]amino}acetamide typically involves the reaction of 3-chlorophenylpropylamine with acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chlorophenyl)propyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines.

Scientific Research Applications

2-{[1-(3-Chlorophenyl)propyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chlorophenyl)propyl]amino}acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Chlorophenyl)propyl]amino}acetamide
  • 2-{[1-(2-Chlorophenyl)propyl]amino}acetamide
  • 2-{[1-(3-Bromophenyl)propyl]amino}acetamide

Uniqueness

2-{[1-(3-Chlorophenyl)propyl]amino}acetamide is unique due to its specific chlorophenyl group positioning, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)propylamino]acetamide

InChI

InChI=1S/C11H15ClN2O/c1-2-10(14-7-11(13)15)8-4-3-5-9(12)6-8/h3-6,10,14H,2,7H2,1H3,(H2,13,15)

InChI Key

QEXZJXGSAKGBJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NCC(=O)N

Origin of Product

United States

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